Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate is a heterocyclic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves multi-step reactions. One common method includes the condensation of an appropriate aniline derivative with ethyl acetoacetate under acidic conditions, followed by cyclization and esterification . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-diones, while reduction can produce hydroxyquinolines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Uniqueness
Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 5-methyl-2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)9-7-11(15)14-10-6-4-5-8(2)12(9)10/h4-7H,3H2,1-2H3,(H,14,15) |
InChI Key |
MCVNRSKRPLZAGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=CC=CC(=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.